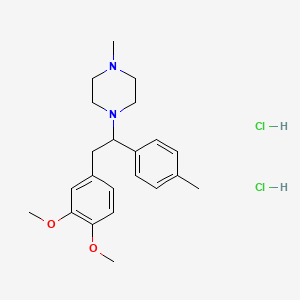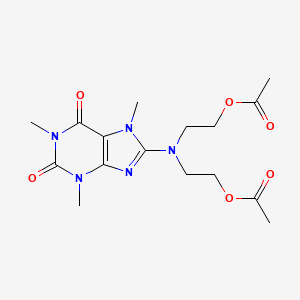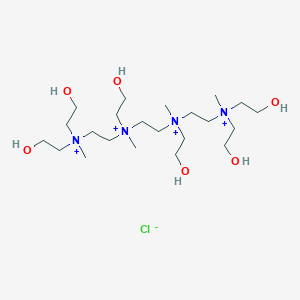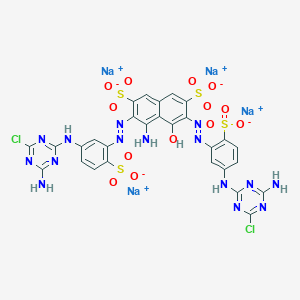
Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-3,6-dihydroxynaphthalene-2,7-disulphonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl to form the azo compound.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production typically involves large-scale reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products are typically aromatic amines.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is used in various fields:
Chemistry: As a pH indicator and in titrations.
Biology: In staining techniques for microscopy.
Medicine: As a diagnostic dye in medical imaging.
Industry: In textile dyeing, paper manufacturing, and as a colorant in plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often include electron transfer and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amaranth: Another azo dye with similar applications but different structural properties.
New Coccine: A food dye with a simpler structure.
Acid Red 1: Used in similar industrial applications but with different stability profiles.
Uniqueness
Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its high stability, vibrant color, and versatility in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
85631-74-9 |
|---|---|
Molekularformel |
C28H17Cl2N15Na4O13S4 |
Molekulargewicht |
1062.7 g/mol |
IUPAC-Name |
tetrasodium;4-amino-3,6-bis[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H21Cl2N15O13S4.4Na/c29-23-36-25(32)40-27(38-23)34-10-1-3-14(59(47,48)49)12(7-10)42-44-20-16(61(53,54)55)5-9-6-17(62(56,57)58)21(22(46)18(9)19(20)31)45-43-13-8-11(2-4-15(13)60(50,51)52)35-28-39-24(30)37-26(33)41-28;;;;/h1-8,46H,31H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H3,32,34,36,38,40)(H3,33,35,37,39,41);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
ORAUROUWISTJCC-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
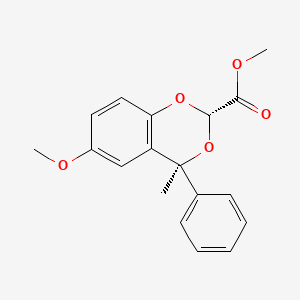
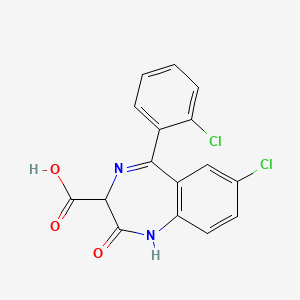
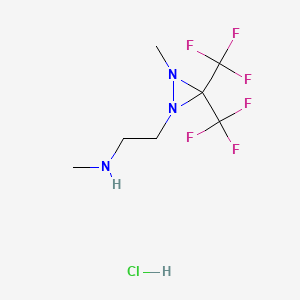

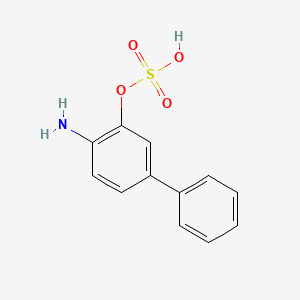
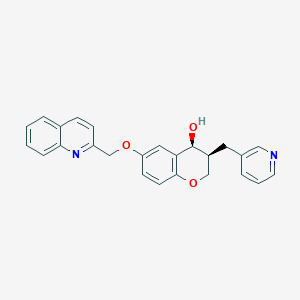
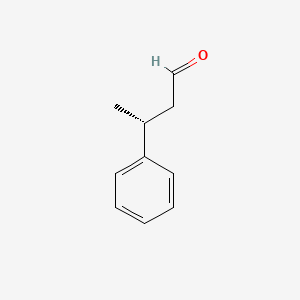

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
